1-(3-Fluorophenyl)-3-(4-fluorophenyl)thiourea
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Overview
Description
1-(3-Fluorophenyl)-3-(4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of two fluorophenyl groups attached to a thiourea moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-(4-fluorophenyl)thiourea typically involves the reaction of 3-fluoroaniline and 4-fluoroaniline with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluorophenyl)-3-(4-fluorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluorophenyl groups enhance the compound’s binding affinity and specificity towards its targets. The pathways involved may include disruption of cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-(4-fluorophenyl)thiourea
- 1-(3-Fluorophenyl)-3-(3-fluorophenyl)thiourea
- 1-(2-Fluorophenyl)-3-(4-fluorophenyl)thiourea
Uniqueness
1-(3-Fluorophenyl)-3-(4-fluorophenyl)thiourea is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of two fluorophenyl groups also enhances its stability and makes it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(4-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2S/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFXJIYGQVDTKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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